molecular formula C14H19FN4O2 B1672042 F-amidine CAS No. 877617-45-3

F-amidine

Cat. No. B1672042
M. Wt: 294.32 g/mol
InChI Key: OLFDULIIJWCYCK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

F-amidine is an inhibitor of protein arginine deiminases (PADs) that is selective for PAD1 and PAD4 . It irreversibly inactivates all four PAD subtypes by covalently modifying an active site cysteine that is important for its catalytic activity . Amidines are organic compounds with the functional group RC(NR)NR2, where the R groups can be the same or different .


Synthesis Analysis

Novel series of amidines were synthesized via the interaction between alicyclic amines, cyclic ketones, and a highly electrophilic 4-azidoquinolin-2(1H)-ones without any catalyst or additive . All the obtained products were elucidated based on NMR spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

Amidines can be considered as derivatives of carboxamides, wherein the oxygen atom is replaced by an imino group . The resulting compounds have the general structure . They combine the properties of an amide and of an azomethine double bond .


Chemical Reactions Analysis

Amidines were synthesized via one-pot three component reactions . The photophysical properties of cyclic amidine fluorophores have been studied in detail and have shown good properties of a large Stokes shift, pH insensitivity, low cytotoxicity and higher photostability .

Future Directions

Two more modifications of Cl-amidine and F-amidine were synthesized by introducing an N-terminal biphenyl group and a C-terminal benzimidazole group . The introduced groups increase the hydrophobicity, bioavailability, and stability of the compounds .

properties

IUPAC Name

N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFDULIIJWCYCK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

F-amidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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